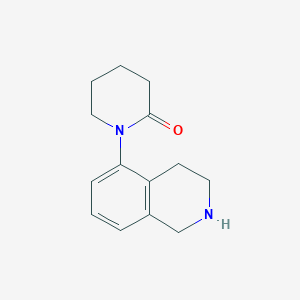
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)piperidin-2-one
Katalognummer B8679170
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: BGMVSSLPFLNYMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09000172B2
Procedure details


33A was hydrogenated at 55 psi in EtOH (20 mL) in the presence of PtO2 (30 mg). After 24 h, the reaction was filtered through Celite® and concentrated to afford 0.4 g of dark oil as desired product. MS (ESI) m/z: 231.3 (M+H)+.
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>CCO.O=[Pt]=O>[CH2:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction was filtered through Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2=C(C=CC=C12)N1C(CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


